molecular formula C13H8ClF3N4S B2394879 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-19-2

3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

カタログ番号: B2394879
CAS番号: 303996-19-2
分子量: 344.74
InChIキー: XJVRNMDIBMURDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features a chloro group at position 3 and a sulfanyl (-S-) bridge at position 6, which connects to a 3-(trifluoromethyl)benzyl moiety (Fig. 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl linker may influence electronic properties and binding interactions in biological systems .

特性

IUPAC Name

3-chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4S/c14-12-19-18-10-4-5-11(20-21(10)12)22-7-8-2-1-3-9(6-8)13(15,16)17/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVRNMDIBMURDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3Cl)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the Triazolo-Pyridazine Core

The foundational step involves constructing thetriazolo[4,3-b]pyridazine scaffold. Source outlines a method starting with 3,6-dichloropyridazine (1) , which undergoes hydrazination with hydrazine monohydrate under microwave irradiation (100°C, 1 hour) to yield 3-chloro-6-hydrazinopyridazine (2) in quantitative yield. Subsequent cyclization with trifluoroacetic acid (TFA) or phosphorus oxychloride (POCl₃) forms the triazole ring, producing 6-chloro-3-(trifluoromethyl)-triazolo[4,3-b]pyridazine (3) .

Introduction of the Sulfanyl Group

The sulfanyl moiety is introduced via nucleophilic aromatic substitution. Source describes reacting intermediate 3 with 3-(trifluoromethyl)benzyl mercaptan in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step proceeds with moderate to high yields (60–85%), depending on the stoichiometry of the mercaptan and reaction time.

Key Data:

Step Reagents/Conditions Yield Reference
Hydrazination Hydrazine monohydrate, EtOH, 100°C (microwave) >95%
Cyclization POCl₃, reflux, 4–6 hours 70–75%
Sulfanyl Substitution 3-(Trifluoromethyl)benzyl mercaptan, K₂CO₃, DMF, 80°C 65–85%

One-Pot Multicomponent Synthesis

Source reports a solvent-free, one-pot method for synthesizing bis-triazolopyridazines. While tailored for sterically hindered derivatives, the protocol—using 3,6-dihydrazinopyridazine , aldehydes, and iodobenzene diacetate (IBD)—offers insights into streamlining the synthesis. For the target compound, substituting the aldehyde with 3-(trifluoromethyl)benzyl thiol precursor could enable in situ formation of the sulfanyl-linked intermediate, followed by oxidative cyclization with IBD.

Advantages:

  • Eliminates solvent use, aligning with green chemistry principles.
  • Reduces purification steps via in situ intermediate generation.

Optimization and Challenges

Chlorination Efficiency

Chlorination of the pyridazine ring (e.g., using POCl₃) is critical for subsequent functionalization. Source notes that excess POCl₃ (5–10 equivalents) and reflux conditions (110°C, 6 hours) maximize yields. However, over-chlorination or decomposition requires careful temperature control.

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group and bulky benzylsulfanyl moiety necessitate optimized reaction conditions. Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave irradiation (as in Source) accelerates reactions hindered by steric effects.

化学反応の分析

Types of Reactions

3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Chemistry

The compound serves as a building block in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Types of Reactions

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Capable of reduction reactions with sodium borohydride.
  • Substitution : Engages in nucleophilic substitution at the chloro and sulfanyl groups.

Biological Applications

Research indicates that this compound has significant potential in biological applications, particularly as an enzyme inhibitor and in therapeutic contexts.

Enzyme Inhibition

The compound is studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism can disrupt various cellular processes, making it a candidate for drug development.

Therapeutic Effects

  • Anti-inflammatory Activities : Investigated for potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest efficacy against certain cancer cell lines, indicating its potential as an anticancer agent.

Medicinal Chemistry

In medicinal chemistry, 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is being explored for its pharmacological effects:

Case Studies

  • Antimalarial Activity : A related series of compounds have shown promising results against Plasmodium falciparum, with some derivatives exhibiting low IC50 values (e.g., 2.24 μM) .
  • Antimicrobial Activity : Triazole derivatives have demonstrated significant antibacterial and antifungal properties, suggesting potential applications in treating infections.

Industrial Applications

In industrial settings, this compound can be utilized in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for applications requiring specific chemical transformations.

作用機序

The mechanism of action of 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular signaling pathways, leading to various biological effects .

類似化合物との比較

Substituent Variations at Position 3

Compound Name Position 3 Substituent Position 6 Substituent Key Properties/Activities Reference
Target Compound Chloro [3-(Trifluoromethyl)benzyl]sulfanyl High lipophilicity; potential kinase/BET inhibition
3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CL 218872) Methyl 3-(Trifluoromethyl)phenyl Known anxiolytic activity; reduced steric hindrance vs. chloro
3-Cyclopropyl-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine Cyclopropyl 4-(4-Fluorophenyl)sulfonylpiperazine Enhanced solubility due to sulfonyl group; kinase inhibition

Key Observations :

  • Chloro vs.
  • Sulfanyl vs. Sulfonyl : The sulfanyl linker in the target compound offers flexibility, while sulfonyl groups (e.g., in ) increase polarity and hydrogen-bonding capacity .

Variations at Position 6

Compound Name Position 6 Substituent Position 3 Substituent Biological Activity Reference
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine 2-Thienyl 4-Chlorobenzylsulfanyl Moderate antifungal activity
3-Phenyl-6-(4’-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (9a) 4-Chlorophenyl Phenyl Antibacterial (MIC: 8 µg/mL vs. S. aureus)
Target Compound [3-(Trifluoromethyl)benzyl]sulfanyl Chloro Potential dual kinase/BET inhibition (inferred from structural analogs)

Key Observations :

  • Sulfanyl-Linked Trifluoromethylbenzyl : The trifluoromethyl group in the target compound enhances hydrophobic interactions, while the sulfanyl bridge balances electronic effects. This contrasts with thienyl or chlorophenyl substituents, which prioritize π-π stacking .
  • Antimicrobial Activity : Compounds with chlorophenyl groups (e.g., 9a) exhibit strong antibacterial effects, suggesting the target compound’s trifluoromethylbenzyl group may shift activity toward eukaryotic targets (e.g., cancer or inflammation) .

生物活性

3-Chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities. This article discusses its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C13H8ClF3N4S
  • Molecular Weight : 344.74 g/mol
  • CAS Number : 303996-19-2

The compound features a triazole fused with a pyridazine ring and contains a trifluoromethyl group, which may influence its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in various cancers. The inhibition of c-Met has been associated with reduced tumor growth and metastasis in preclinical models .

Inhibition of Enzymatic Activity

The compound's structure suggests potential for enzyme inhibition. Triazole derivatives have been reported to modulate various biological pathways by acting as inhibitors for enzymes such as BACE-1 (beta-secretase), which is relevant in Alzheimer's disease research. The specific activity of this compound in this context remains to be fully elucidated but warrants investigation given the structural similarities to known inhibitors .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological potential of triazolo derivatives. For example, compounds containing similar scaffolds have shown GABA_A allosteric modulating activity, which could be beneficial in treating anxiety disorders and other neurological conditions .

Study on c-Met Inhibition

A study focused on triazolo derivatives demonstrated that modifications at the 6-position of the triazole ring could enhance potency against c-Met. The compound's ability to selectively inhibit c-Met was assessed in vitro, showing promising results that suggest further exploration for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of the trifluoromethyl group significantly influences the biological activity of related compounds. This modification appears to enhance lipophilicity and improve binding affinity to target proteins, which is crucial for drug design .

Data Summary

PropertyValue
Molecular FormulaC13H8ClF3N4S
Molecular Weight344.74 g/mol
CAS Number303996-19-2
Potential ActivitiesAnticancer, Enzyme Inhibition, Neuropharmacology

Q & A

Q. What are the established synthetic routes for 3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

Cyclization : Formation of the triazolo-pyridazine core via hydrazine derivatives and chloro-pyridazine precursors under reflux conditions .

Sulfanyl Group Introduction : Nucleophilic substitution using 3-(trifluoromethyl)benzyl mercaptan in the presence of a base (e.g., NaH) to attach the sulfanyl group .

Chlorination : Selective chlorination at the 3-position using POCl₃ or NCS (N-chlorosuccinimide) .

Q. Optimization Strategies :

  • Catalysts : Use of Pd-based catalysts for Suzuki coupling (if aryl groups are introduced) to improve yield (>75%) .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful temperature control (60–80°C) to avoid side products .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles (e.g., triazole-pyridazine planarity: <5° deviation) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), SCH₂ (δ 4.3–4.5 ppm) .
    • ¹³C NMR : CF₃ group (δ 125–130 ppm, q, J = 270 Hz) .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular weight (e.g., m/z 399.05 [M+H]⁺) .

Q. Table 1: Key Structural Parameters

ParameterValue/DescriptionTechnique Used
C–S Bond Length1.76 ÅX-ray
CF₃ Chemical Shift (¹³C)δ 125–130 ppmNMR
Purity>95%HPLC

Q. What preliminary biological activities have been reported for structurally related triazolo[4,3-b]pyridazine derivatives?

Methodological Answer: Related compounds exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • Enzyme Inhibition : IC₅₀ of 50 nM for PDE4 isoforms (PDE4A/B/C/D) .
  • Anticancer Potential : EC₅₀ of 10 µM against HeLa cells via apoptosis induction .

Q. Mechanistic Insights :

  • Sulfanyl and trifluoromethyl groups enhance membrane permeability and target binding (e.g., hydrophobic pockets in PDE4) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

Methodological Answer: Key SAR Findings :

  • Triazolo Core : Planarity is critical for π-π stacking with enzyme active sites (e.g., PDE4) .
  • Substituent Effects :
    • 3-Chloro Group : Increases metabolic stability (t₁/₂ > 4 hours in microsomes) .
    • Trifluoromethylphenyl : Enhances lipophilicity (logP ~3.5) and target affinity (Kd < 100 nM) .

Q. Table 2: SAR of Selected Derivatives

DerivativeActivity (IC₅₀)Key Structural Feature
3-Cl, 6-SCH₂-CF₃Ph (target)50 nM (PDE4A)Optimal lipophilicity
3-Me, 6-SCH₂-Ph200 nMReduced potency
3-Cl, 6-OCH₂-CF₃Ph120 nMLower metabolic stability

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Root Causes :

  • Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) alter kinase inhibition results .
  • Cell Line Variability : HeLa vs. MCF-7 cells show divergent apoptosis responses due to p53 status .

Q. Resolution Strategies :

  • Standardized Protocols : Use uniform assay buffers (e.g., 50 mM Tris-HCl, pH 7.5) .
  • Orthogonal Assays : Confirm PDE4 inhibition via both enzymatic (radioactive) and cell-based (cAMP elevation) methods .

Q. What computational methods are effective for predicting binding modes with targets like PDE4 or BRD4?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts binding poses with RMSD <2.0 Å compared to X-ray structures .
  • MD Simulations (GROMACS) : Confirms stability of hydrogen bonds (e.g., triazole-N with Asp318 in PDE4A) over 100 ns .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., CF₃ vs. CH₃ improves binding by ~2 kcal/mol) .

Q. What challenges arise in characterizing degradation products under physiological conditions?

Methodological Answer: Degradation Pathways :

  • Hydrolysis : Cleavage of sulfanyl group at pH >9 forms 3-chloro-pyridazine .
  • Oxidation : Sulfoxide/sulfone formation under H₂O₂ exposure .

Q. Analytical Challenges :

  • LC-MS/MS : Requires high-resolution Q-TOF to distinguish isomers (e.g., m/z 415.04 vs. 415.06) .
  • Stability Studies : Use simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to model oral bioavailability .

Q. How can reaction scalability be balanced with purity in continuous flow synthesis?

Methodological Answer: Flow Reactor Parameters :

  • Residence Time : 10–15 minutes at 80°C prevents byproduct formation .
  • Catalyst Immobilization : Pd/C fixed-bed reactors achieve >90% yield with <0.5% metal leaching .
  • In-line Analytics : FTIR monitors reaction progress in real-time, enabling automated adjustments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。